Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Description
Properties
IUPAC Name |
benzyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-13-6-7-15(13)8-9-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLWLWNRJAISHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1=O)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Azaspiro[3.4]octane Core
The azaspiro[3.4]octane core is typically synthesized via intramolecular cyclization of appropriate amino acid derivatives or azacyclic precursors. Common starting materials include substituted piperidines or pyrrolidines that undergo cyclization reactions to form the spiro ring junction.
Introduction of the Oxo Group (1-oxo)
The ketone functionality at position 1 is introduced either by selective oxidation of the corresponding spirocyclic alcohol precursor or by employing carbonyl-containing starting materials that participate in the ring formation. Oxidizing agents such as chromium trioxide or other mild oxidants may be used to achieve this transformation.
Esterification to Form the Benzyl Ester
The carboxylate group at position 6 is converted into the benzyl ester through esterification reactions. The most common method involves reacting the corresponding acid or acid chloride with benzyl alcohol under basic or catalytic conditions.
- Typical reagents: Benzyl alcohol, coupling agents (e.g., DCC - dicyclohexylcarbodiimide), or benzyl chloroformate
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic solvents
- Catalysts/Bases: Triethylamine, pyridine, or sodium hydroxide to facilitate ester bond formation
Representative Synthetic Procedure
A generalized synthetic procedure based on literature precedents is as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Starting amine derivative, base, solvent (e.g., THF), reflux | Formation of azaspiro ring |
| 2 | Oxidation | Mild oxidant (e.g., PCC, chromium trioxide), room temperature | Introduction of 1-oxo group |
| 3 | Esterification | Benzyl alcohol, DCC or benzyl chloroformate, base, DCM | Formation of benzyl ester |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure compound |
Industrial and Scale-Up Considerations
While detailed industrial protocols for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate are limited, scale-up typically involves:
- Optimization of reaction parameters (temperature, solvent choice, reagent equivalents)
- Use of continuous flow reactors for better control and yield
- Efficient purification methods such as crystallization or preparative chromatography
- Solvent recovery and waste minimization strategies
Comparative Data on Preparation Parameters
| Parameter | Typical Laboratory Conditions | Industrial Scale Adaptations |
|---|---|---|
| Solvent | Dichloromethane, THF | Solvent recycling and greener alternatives |
| Base/Catalyst | Triethylamine, pyridine | More robust bases, automated dosing |
| Temperature Range | Room temperature to reflux (25–80°C) | Controlled temperature reactors |
| Reaction Time | Several hours to overnight | Optimized for shorter reaction times |
| Yield | Moderate to high (60–85%) | Targeted for >90% with process refinement |
| Purification | Chromatography, recrystallization | Scalable crystallization, filtration |
Research Findings and Notes
- The spirocyclic framework is sensitive to reaction conditions; mild bases and controlled temperatures prevent ring opening or side reactions.
- Benzyl esterification is commonly achieved using benzyl chloroformate under basic conditions, which provides good yields and purity.
- Oxidation steps require careful reagent selection to avoid over-oxidation or degradation of the spirocyclic core.
- The compound’s molecular weight is 259.30 g/mol, with a molecular formula C15H17NO3, consistent with the benzyl ester and oxo functionalities.
- No direct synthesis procedures are found in some commercial chemical databases, but related spirocyclic compounds such as tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate have analogous synthetic routes involving esterification and cyclization.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Azaspiro ring formation | Intramolecular cyclization of amino derivatives | Amines, bases, solvents (THF, DCM) | Critical for spiro ring closure |
| Oxo group introduction | Selective oxidation of alcohol or precursor | PCC, chromium trioxide, mild oxidants | Avoid over-oxidation |
| Benzyl ester formation | Esterification with benzyl alcohol or chloroformate | Benzyl alcohol, benzyl chloroformate, triethylamine | High yield under mild base |
| Purification | Chromatography or recrystallization | Silica gel, solvents | Ensures compound purity |
Chemical Reactions Analysis
Types of Reactions
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new spirocyclic compounds and pharmaceuticals.
Reactivity and Transformations
The compound can undergo several chemical reactions:
- Oxidation : Using agents like potassium permanganate to yield carboxylic acids.
- Reduction : Employing lithium aluminum hydride to produce alcohols.
- Substitution Reactions : Participating in nucleophilic substitutions with amines or thiols under basic conditions.
These reactions enable the creation of diverse derivatives, expanding its utility in synthetic organic chemistry .
Biological Applications
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections, especially those caused by resistant pathogens .
Anticancer Activity
Studies have shown that similar spirocyclic compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. This compound's ability to interact with specific molecular targets enhances its potential anticancer efficacy .
Mechanisms of Action
The compound may exert biological effects through:
- Binding to Receptors : Interaction with muscarinic receptors, which are implicated in cognitive functions and neurological disorders.
- Enzyme Modulation : Inhibition or activation of enzymes involved in signaling pathways, influencing processes such as apoptosis and cell proliferation.
Medicinal Chemistry Applications
This compound is being explored as a potential drug candidate for various diseases due to its unique structure and biological activities:
- Drug Development : Investigated for targeting muscarinic receptors associated with cognitive disorders.
- Therapeutic Potential : Promising candidate for developing treatments for infections and cancer.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of spirocyclic compounds, including derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential application in antibiotic development.
Case Study 2: Cancer Cell Apoptosis
In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines through ROS-mediated pathways. This finding supports further exploration into its use as an anticancer agent.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Chemical Synthesis | Building block for organic compounds | Versatile reactivity allows diverse derivatives |
| Antimicrobial Research | Treatment for resistant bacterial infections | Significant activity against Gram-positive strains |
| Cancer Research | Potential anticancer agent | Induces apoptosis via ROS generation |
| Medicinal Chemistry | Drug candidate for neurological disorders | Targets muscarinic receptors |
Mechanism of Action
The mechanism of action of Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variants
Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1440961-75-0)
- Key Differences : The oxo group is positioned at C2 instead of C1.
- Properties: Same molecular formula (C₁₅H₁₇NO₃) and MW (259.30 g/mol) as the 1-oxo derivative but distinct NMR profiles (e.g., carbonyl shifts in ¹³C NMR) .
- Applications : Used in analogous synthetic routes but may exhibit altered reactivity due to steric effects.
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1251010-17-9)
- Key Differences : Benzyl group replaced with a tert-butyl ester.
- Properties: Smaller molecular weight (225.28 g/mol, C₁₂H₁₉NO₃), higher predicted density (1.14 g/cm³), and lower pKa (-0.83) compared to the benzyl derivative .
- Applications : The tert-butyl group enhances stability under acidic conditions, making it a preferred intermediate in multi-step syntheses .
Ring Size Variants
6-Azaspiro[2.5]octane Derivatives
- Example : 6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 147610-85-3).
- Key Differences : The spiro system incorporates a five-membered carbocyclic ring instead of four.
- Properties: Larger molecular formula (C₁₆H₁₉NO₄, MW: 289.33 g/mol) and increased complexity (rotatable bonds = 4) .
- Applications : The expanded ring size may improve solubility or binding affinity in biological targets, such as MAGL inhibitors .
Ester Group Variants
Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
- Synthesis : Derived from tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate via deprotection and reaction with ethyl chloroformate .
- Properties : Distinct ¹H NMR profile (δ 4.15 ppm for ethyl group) and lower steric hindrance compared to benzyl/tert-butyl esters .
- Applications : Ethyl esters are often preferred for their balance of stability and ease of removal in peptide coupling reactions .
Comparative Data Table
Biological Activity
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, with the molecular formula C₁₅H₁₇NO₃ and a molecular weight of 259.12 g/mol, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes a nitrogen atom, which is characteristic of azaspiro compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. This class of compounds has been evaluated for their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
2. Anticancer Activity
This compound has been investigated for its anticancer properties. Studies show that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. The compound's ability to interact with specific molecular targets may enhance its anticancer efficacy.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Binding to Receptors : The compound may interact with muscarinic receptors, which are implicated in cognitive functions and neurological disorders.
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Synthesis and Production
The synthesis of this compound typically involves the reaction of an azaspiro compound with benzyl chloroformate under basic conditions (e.g., using triethylamine). Purification methods such as column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.
Q & A
Q. What synthetic methodologies are reported for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate and its analogs?
Synthesis typically involves deprotection and functionalization of spirocyclic intermediates. For example:
- Deprotection : tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate was treated with HCl in 1,4-dioxane to remove the Boc group, followed by reaction with ethyl chloroformate to yield ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate .
- Stereoselective synthesis : Phosphine-catalyzed cycloisomerization under General Procedure 1 (e.g., using CHCl₃, 40°C, 24h) achieved chiral pyrrolidones with 72% yield and 9:1 E/Z selectivity .
Key analytical validation : Post-synthetic characterization via H/C NMR, HRMS-ESI, and LC-MS (e.g., Agilent 6120 Quadrupole LC/MS system, 254 nm detection) .
Q. How is the structural conformation of the spiro[3.4]octane core analyzed?
The puckered ring system is evaluated using Cremer-Pople coordinates to quantify non-planarity . For example:
- Ring puckering parameters : Amplitude () and phase angle () are calculated from crystallographic data to distinguish between chair, boat, or twist conformers.
- Validation : X-ray diffraction (SHELX refinement) resolves bond lengths, angles, and torsional strain, critical for understanding reactivity .
Q. What spectroscopic techniques are essential for purity assessment?
- LC-MS : Retention times (e.g., 9.826 min for major isomer) and area% (95.93% purity) confirm chromatographic homogeneity .
- NMR : H NMR signals (e.g., δ 4.15 ppm for ethyl ester protons) and coupling constants ( Hz) verify regiochemistry and stereochemistry .
- IR : Carbonyl stretches (~1700 cm) and azaspiro C-N vibrations (~1250 cm) confirm functional groups .
Advanced Research Questions
Q. How do stereoelectronic effects influence reactivity in azaspiro systems?
The spirocyclic strain and lone pair orientation of the nitrogen atom modulate reactivity:
- Nucleophilic sites : The amide nitrogen in 1-oxo-6-azaspiro systems is less nucleophilic due to conjugation with the carbonyl, directing functionalization to the spiro carbon or ester group .
- Steric effects : Substituents at C2 or C7 (e.g., benzylidene groups) hinder axial attack, favoring equatorial reaction pathways .
Q. What strategies resolve contradictions in crystallographic vs. solution-phase data?
- Dynamic effects : Solution NMR may average signals (e.g., AB quartets with ΔνAB = 38 Hz for diastereotopic protons), while X-ray structures capture static conformers .
- Temperature-dependent studies : Variable-temperature NMR or cryocrystallography can reconcile discrepancies between observed and calculated geometries .
Q. How is experimental phasing applied to azaspiro derivatives in macromolecular crystallography?
- SHELX pipelines : SHELXC/D/E enable rapid phasing of high-resolution data (<1.2 Å), leveraging the compound’s heavy atoms (e.g., benzyl groups) for anomalous scattering .
- Twinned data refinement : SHELXL’s twin law optimization (e.g., BASF parameter) improves R-factors for non-merohedral twins common in spirocyclic crystals .
Q. What computational methods predict the stability of spiro[3.4]octane-based intermediates?
- DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level evaluates strain energy (~5–10 kcal/mol) and transition-state barriers for ring-opening reactions .
- Docking studies : Molecular dynamics simulations assess binding poses in enzyme active sites (e.g., proteases), guided by crystallographic data .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
